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Compound of Interest |

4-[3-(4-
Compound Name: carboxyphenyl)phenyl]benzoic
acid

Cat. No.: B076696

\ J

CAS Number: 13215-72-0

Synonyms: [1,1":3',1"-Terphenyl]-4,4"-dicarboxylic acid, m-Terphenyl-4,4"-dicarboxylic acid

Introduction

4-[3-(4-Carboxyphenyl)phenyl]benzoic acid is a terphenyl-based dicarboxylic acid that
serves as a versatile building block in supramolecular chemistry and materials science. Its rigid,
meta-substituted aromatic core and terminal carboxylic acid functionalities make it a valuable
component in the synthesis of advanced materials, most notably Metal-Organic Frameworks
(MOFs). This guide provides a comprehensive overview of its chemical properties, a detailed
experimental protocol for its synthesis, and a summary of its current and potential applications
for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid.
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Property Value Reference

CAS Number 13215-72-0 --INVALID-LINK--
Molecular Formula C20H1404 --INVALID-LINK--
Molecular Weight 318.32 g/mol --INVALID-LINK--
Melting Point 368-370 °C ChemicalBook
Appearance White to off-white solid ChemicalBook

Insoluble in water; soluble in
Solubility organic solvents like DMF and --INVALID-LINK--[1]
DMSO

Synthesis

The most common and efficient method for the synthesis of 4-[3-(4-
carboxyphenyl)phenyl]lbenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-
coupling reaction. This reaction forms carbon-carbon bonds between an aryl halide and an
organoboron compound.

Synthetic Pathway

The synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid can be achieved by the Suzuki
coupling of 1,3-dibromobenzene with 4-carboxyphenylboronic acid. The reaction is typically
catalyzed by a palladium complex in the presence of a base.
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Reactants
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Synthetic pathway for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-[3-(4-
carboxyphenyl)phenyl]lbenzoic acid via a Suzuki-Miyaura coupling reaction.

Materials:
e 1,3-Dibromobenzene

» 4-Carboxyphenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
Sodium carbonate (Na2CO3)
N,N-Dimethylformamide (DMF)

Deionized water

Hydrochloric acid (HCI), 2M

Ethyl acetate

Brine

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2
equivalents), and sodium carbonate (4 equivalents).

Solvent Addition: Add a 4:1 mixture of DMF and deionized water to the flask.

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to
remove dissolved oxygen.

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the
reaction mixture.

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

Workup:
o After the reaction is complete, cool the mixture to room temperature.
o Acidify the mixture to a pH of 2-3 with 2M HCI. A precipitate should form.

o Filter the precipitate and wash it with deionized water.
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o Dissolve the crude product in a suitable solvent mixture (e.g., ethyl acetate and methanol)
and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., DMF/water or ethanol/water) to yield the final product as a white to off-
white solid.

Expected Yield: 75-85%

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of 4-
[3-(4-carboxyphenyl)phenyl]benzoic acid.

Technique Data

o (ppm): ~13.1 (s, 2H, -COOH), 8.1-8.2 (m, 5H,
1H NMR (DMSO-ds, 400 MHZz) Ar-H), 7.8-7.9 (m, 5H, Ar-H), 7.6-7.7 (t, 1H, Ar-
H)

3 (ppm): ~167, ~142, ~141, ~131, ~130, ~129,
13C NMR (DMSO-ds, 100 MHz)

~128, ~127
v: ~3000 (O-H stretch, broad), ~1680 (C=0
IR (KBr, cm™1) )
stretch), ~1600, ~1400 (C=C aromatic stretch)
Mass Spectrometry (ESI-) m/z: 317.08 [M-H]~
Applications

Materials Science

The primary application of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid is as a linker molecule
in the synthesis of Metal-Organic Frameworks (MOFs). Its rigidity and the defined geometry of
its meta-substitution pattern allow for the construction of porous, crystalline materials with high
surface areas. These MOFs have potential applications in:
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o Gas storage and separation: The controlled pore size and chemical environment within the
MOFs can be tailored for the selective adsorption of gases like carbon dioxide and hydrogen.

o Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic
linkers acting as active sites.

Drug Development and Biological Activity

Currently, there is limited published research on the specific biological activities of 4-[3-(4-
carboxyphenyl)phenyl]lbenzoic acid. However, the terphenyl scaffold is present in some
biologically active molecules. Terphenyl derivatives have been investigated for a range of
activities, including antimicrobial, antioxidant, and cytotoxic effects.

The dicarboxylic acid functionality of this molecule allows for its potential use as a scaffold in
medicinal chemistry. The carboxylic acid groups can be modified to form esters, amides, or
other functional groups, enabling the synthesis of a library of derivatives for biological
screening. The rigid terphenyl backbone can serve as a scaffold to present these functional
groups in a defined spatial orientation for interaction with biological targets.

Logical Relationships in Synthesis

The synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a multi-step process that
relies on the principles of cross-coupling chemistry. The logical flow of the synthesis is depicted
below.
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Workflow for the synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Conclusion

4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a key building block for the rational design and
synthesis of functional materials, particularly Metal-Organic Frameworks. While its direct
applications in drug development are not yet well-explored, its structural features present
opportunities for its use as a scaffold in medicinal chemistry. This guide provides the
foundational knowledge for researchers and scientists to work with and explore the potential of
this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Guide: 4-[3-(4-Carboxyphenyl)phenyl]benzoic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076696#4-3-4-carboxyphenyl-phenyl-benzoic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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